molecular formula C8H15NO2 B14403121 4,4'-Azanediyldibutanal CAS No. 87556-55-6

4,4'-Azanediyldibutanal

Cat. No.: B14403121
CAS No.: 87556-55-6
M. Wt: 157.21 g/mol
InChI Key: VRDONQQLCXSBBX-UHFFFAOYSA-N
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Description

4,4’-Azanediyldibutanal (CAS: Not explicitly provided in evidence) is a bifunctional organic compound characterized by a central azanediyl (NH) group connecting two butanal (CH₂CH₂CH₂CHO) moieties at the 4,4’ positions. Its structure features aldehyde functional groups, which confer high reactivity toward nucleophiles (e.g., amines, alcohols), and a central amine group that may influence solubility and basicity. The compound’s aldehyde groups distinguish it from phenolic analogs (e.g., bisphenols) in terms of reactivity and stability .

Properties

CAS No.

87556-55-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(4-oxobutylamino)butanal

InChI

InChI=1S/C8H15NO2/c10-7-3-1-5-9-6-2-4-8-11/h7-9H,1-6H2

InChI Key

VRDONQQLCXSBBX-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CNCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Azanediyldibutanal typically involves the reaction of butanal with an amine under controlled conditions. One common method is the condensation reaction between butanal and a diamine, such as ethylenediamine, in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to avoid side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Azanediyldibutanal can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of catalysts, such as metal complexes, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azanediyldibutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine linkage can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4,4’-Azanediyldibutanoic acid.

    Reduction: 4,4’-Azanediyldibutanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-Azanediyldibutanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for understanding the mechanisms of these reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its reactivity with various functional groups makes it a versatile intermediate in drug development.

    Industry: 4,4’-Azanediyldibutanal is used in the production of polymers and resins. Its ability to form stable linkages with other molecules makes it valuable in the creation of high-performance materials.

Mechanism of Action

The mechanism of action of 4,4’-Azanediyldibutanal involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The amine linkage can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on 4,4’-Azanediyldibutanal and three structurally related 4,4’-substituted compounds from the evidence:

Compound Central Group Functional Groups Molecular Weight (g/mol) Key Properties Applications Toxicity/Regulatory Notes
4,4’-Azanediyldibutanal NH Aldehyde (CHO) ~174* High reactivity (aldehyde), moderate stability, pH-sensitive amine Polymer crosslinkers, organic synthesis Limited data; aldehydes may pose irritant risks
4,4’-Isopropylidenediphenol C(CH₃)₂ Phenol (OH) 228 Thermally stable, endocrine-disrupting potential Polycarbonates, epoxy resins SVHC candidate (ECHA) due to endocrine effects
4,4’-Methylenedi-2,6-xylenol CH₂ Phenol (OH) 246 Antioxidant properties, limited solubility in water Stabilizers in plastics, rubber Moderate toxicity; regulated under REACH
4,4’-Sulfonyldiphenol SO₂ Phenol (OH) 250 High thermal/chemical resistance, rigid structure High-performance polymers (e.g., polysulfones) Persistent environmental metabolite concerns

*Estimated based on formula C₈H₁₆N₂O₂.

Key Findings:

Reactivity: The aldehyde groups in 4,4’-Azanediyldibutanal enable rapid nucleophilic addition reactions, contrasting with the phenolic hydroxyl groups in analogs (e.g., 4,4’-isopropylidenediphenol), which participate in hydrogen bonding and electrophilic substitution . The central NH group may act as a weak base, unlike inert hydrocarbon or sulfonyl bridges in analogs.

Stability: Aldehydes are prone to oxidation and polymerization, reducing shelf stability compared to phenolic analogs, which exhibit greater thermal and oxidative resistance .

Applications: Phenolic analogs dominate industrial applications (e.g., polymers, stabilizers), whereas 4,4’-Azanediyldibutanal’s niche likely lies in dynamic covalent chemistry (e.g., self-healing materials) due to reversible Schiff base formation .

Toxicity: Phenolic compounds (e.g., bisphenols) are linked to endocrine disruption, while aldehydes in 4,4’-Azanediyldibutanal may pose acute toxicity (e.g., mucous membrane irritation) but lack evidence of bioaccumulation .

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